Butyl 4-chlorobenzoate
Description
Contextualizing Butyl 4-chlorobenzoate (B1228818) within Ester Chemistry
Butyl 4-chlorobenzoate is structurally defined as an ester of 4-chlorobenzoic acid and n-butanol. Esters are a fundamental class of organic compounds characterized by the -COO- functional group and are prevalent in both nature and industry. Benzoate (B1203000) esters, derived from benzoic acid, are particularly important. nih.gov They are commonly synthesized through the Fischer esterification of a benzoic acid derivative with an alcohol in the presence of an acid catalyst. In the case of this compound, this involves the reaction of 4-chlorobenzoic acid with butanol.
Like other esters, this compound is susceptible to hydrolysis, a reaction where the ester bond is cleaved by water, typically under acidic or basic conditions, to yield the parent carboxylic acid (4-chlorobenzoic acid) and alcohol (butanol). The reactivity of the ester is influenced by both the electronic effects of the substituents on the aromatic ring and the steric nature of the alcohol component. The chlorine atom at the para-position of the benzene (B151609) ring is an electron-withdrawing group, which can influence the reactivity of the ester carbonyl group and the aromatic ring itself.
Significance of Halogenated Benzoate Esters in Synthetic and Mechanistic Studies
Halogenated organic compounds, including halogenated benzoate esters, are crucial building blocks and intermediates in organic synthesis. google.com The presence of a halogen atom provides a reactive site for a variety of chemical transformations, making these esters versatile precursors for more complex molecules.
Synthetic Utility: Halogenated benzoate esters serve as key starting materials in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The halogen atom can be readily displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.net For instance, research has demonstrated the synthesis of functionalized biphenyl (B1667301) derivatives using palladium-catalyzed coupling reactions with halogenated phenyl benzoates. researchgate.net Furthermore, compounds like 4-chlorobutyl benzoate have been used as precursors in the synthesis of phthalimide (B116566) esters with potential antimicrobial activity. nih.gov
Mechanistic Investigations: The defined structure of halogenated benzoate esters makes them excellent substrates for studying reaction mechanisms. For example, research into the enzymatic dihydroxylation of halogen-substituted methyl benzoate esters by toluene (B28343) dioxygenase has provided insights into how enzymes can metabolize these compounds, with the position of the halogen significantly influencing the reaction's regioselectivity. researchgate.net
More recently, mechanistic studies have explored the role of benzoate esters in photochemistry. In one study, while para-substituted benzoate esters with chloro and bromo groups were found to be ineffective on their own, methyl 4-fluorobenzoate (B1226621) acted as a surprisingly effective photosensitization catalyst in light-powered C(sp³)–H fluorinations. rsc.org Such research highlights how subtle changes to the halogen substituent on the benzoate ring can dramatically alter photochemical pathways, providing valuable data for designing new catalytic systems. rsc.org
Evolution of Research Perspectives on this compound
Research interest in this compound and its isomers has evolved from fundamental synthesis and characterization to more specialized applications. Early research on related compounds focused on establishing efficient synthetic routes, often encountering challenges such as ester cleavage during halogenation. google.com
In recent years, the focus has shifted towards utilizing these compounds as tools and building blocks in more complex chemical systems. For example, a 2014 publication provided detailed nuclear magnetic resonance (NMR) characterization data for this compound, indicating its role as a well-defined product in studies on catalytic esterification. rsc.org
Further illustrating this evolution, a 2020 study on new piperine (B192125) derivatives synthesized and characterized Butyl 4-(4-chlorobenzoate)-piperate, demonstrating the use of the chlorobenzoate moiety to build larger, potentially bioactive molecules. scielo.br The compound has also been noted for its potential as a photosensitizer that can be activated by ultraviolet light, suggesting applications in photodynamic therapy based on a radical chain mechanism. biosynth.com This progression from a simple ester to a component in supramolecular chemistry and photochemistry underscores the compound's growing importance in targeted chemical research.
Structure
3D Structure
Properties
IUPAC Name |
butyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPVJPWUWLGOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324443 | |
| Record name | Butyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27942-64-9 | |
| Record name | NSC406745 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Butyl 4 Chlorobenzoate and Analogues
Esterification Pathways for Butyl 4-chlorobenzoate (B1228818) Synthesis
Catalytic Approaches in Esterification Reactions
The choice of catalyst is crucial for the efficiency of the esterification process. Catalysts not only accelerate the reaction towards equilibrium but can also influence the reaction conditions and environmental impact. Methodologies range from traditional homogeneous acids to more modern heterogeneous and green catalysts.
Homogeneous Acid Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH) are commonly used. masterorganicchemistry.com These catalysts operate in the same phase as the reactants, leading to high reaction rates. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. masterorganicchemistry.com
Heterogeneous Solid Acid Catalysts : To simplify catalyst separation and recovery, solid acid catalysts have been developed. These include ion-exchange resins like Amberlyst-15 and phosphoric acid-modified Montmorillonite K10 clay. dergipark.org.trijstr.orgcsic.es These materials provide acidic sites on a solid support, allowing for easier workup and potential for recycling, which is advantageous in industrial applications. ijstr.org
Green Catalytic Systems : In line with the principles of green chemistry, alternative catalytic systems have been explored. Deep eutectic solvents (DES), for example, can act as both the solvent and the catalyst for the esterification of benzoic acids. dergipark.org.tr These systems are often biodegradable, have low vapor pressure, and can be reused, offering an environmentally benign alternative to traditional methods. dergipark.org.tr
| Catalyst Type | Examples | Key Advantages | References |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | High reaction rates, readily available. | masterorganicchemistry.com |
| Heterogeneous Solid Acid | Amberlyst-15, Modified Montmorillonite K10 | Easy separation and recovery, reusable. | dergipark.org.trijstr.orgcsic.es |
| Green Catalysts | Deep Eutectic Solvents (DES) | Environmentally friendly, dual solvent-catalyst role, reusable. | dergipark.org.tr |
Optimization of Reaction Conditions and Yield Enhancement
To maximize the yield of Butyl 4-chlorobenzoate, the reaction equilibrium must be shifted towards the product side. Several strategies are employed to achieve this, based on Le Chatelier's principle and the application of modern energy sources.
Water Removal : The continuous removal of water, a byproduct of the reaction, is a primary method for driving the equilibrium forward. This is often accomplished using a Dean-Stark apparatus, which physically separates the water from the reaction mixture.
Use of Excess Reactant : Employing one of the reactants, typically the less expensive n-butanol, in large excess can also shift the equilibrium to favor ester formation. masterorganicchemistry.com
Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times compared to conventional heating methods. ijsdr.org For instance, the synthesis of butyl benzoate (B1203000), a closely related compound, was achieved in minutes under microwave assistance, compared to much longer periods with conventional heating. ijsdr.org
Solvent-Free Conditions : Performing the reaction without a solvent can increase reactant concentration, leading to higher reaction rates and simplifying purification. dergipark.org.trijstr.org This approach is often paired with the use of heterogeneous catalysts. ijstr.org
| Parameter | Condition/Method | Effect on Reaction | References |
|---|---|---|---|
| Temperature | Reflux temperature | Increases reaction rate. | ijstr.org |
| Reactant Ratio | Excess alcohol (n-butanol) | Shifts equilibrium to favor product formation. | masterorganicchemistry.com |
| Catalyst Loading | Optimized weight percent (e.g., 10 wt%) | Ensures efficient catalysis without unnecessary waste. | ijstr.org |
| Energy Source | Microwave Irradiation | Significantly reduces reaction time. | ijsdr.org |
| Solvent | Solvent-free | Increases reactant concentration and simplifies workup. | dergipark.org.trijstr.org |
Multi-step Synthetic Routes
An alternative to direct Fischer esterification involves activating the carboxylic acid to create a more reactive intermediate. This two-step approach can often proceed under milder conditions and may result in higher yields, particularly for sterically hindered or electronically deactivated substrates.
Formation of an Acyl Chloride : 4-chlorobenzoic acid is first converted to 4-chlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is highly effective and produces gaseous byproducts that are easily removed.
Esterification of the Acyl Chloride : The resulting 4-chlorobenzoyl chloride is a highly reactive electrophile. It readily reacts with n-butanol to form this compound. This step is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from participating in unwanted side reactions.
Selective Functionalization and Derivatization Strategies
Once synthesized, this compound can serve as a scaffold for further chemical modifications. These strategies allow for the introduction of new functional groups at either the butyl chain or the chlorophenyl ring, leading to a diverse range of analogues.
Modification of the Butyl Moiety
Selective functionalization of the unactivated C–H bonds on the butyl chain is a significant challenge in organic synthesis. However, advanced catalytic systems offer potential pathways for such transformations. Dirhodium catalysts, for instance, have been developed that can achieve highly regio-, diastereo-, and enantioselective C–H functionalization of n-alkanes. snnu.edu.cn While not specifically reported for this compound, these methodologies could theoretically be applied to introduce functionality at specific positions (e.g., C2 or C3) of the butyl group through carbene insertion reactions, creating novel analogues. snnu.edu.cn
Reactions at the Chlorophenyl Ring
The chlorophenyl ring of this compound offers several avenues for functionalization, primarily through reactions that target the C-Cl bond or the aromatic C-H bonds.
Cross-Coupling Reactions : The chlorine atom can be replaced using various palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination with amines can be used to form new carbon-carbon or carbon-nitrogen bonds at the C4 position.
Directed ortho-Metalation : The ester functional group can act as a directing group in metalation reactions. By treating this compound with a strong base like an organolithium reagent, it is possible to selectively deprotonate one of the C-H bonds ortho to the ester group (at the C3 position). acs.orgresearchgate.net The resulting organometallic intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install a new substituent adjacent to the ester moiety. This strategy provides a powerful tool for creating highly substituted aromatic compounds.
Green Chemistry Approaches in this compound Synthesis
The synthesis of esters, including this compound, has traditionally relied on methods that often involve hazardous solvents, high energy consumption, and the generation of significant waste. In alignment with the principles of green chemistry, modern synthetic methodologies aim to overcome these limitations by developing more sustainable and environmentally benign processes. mdpi.com These approaches focus on increasing energy efficiency, utilizing safer solvents or solvent-free conditions, employing catalysts to reduce waste, and enhancing reaction rates and yields. sci-hub.se For the synthesis of this compound and its analogues, key green chemistry strategies include solvent-free synthesis, the use of microwave irradiation, and the application of flow chemistry systems.
Solvent-Free Methods
Solvent-free synthesis, or solid-state reaction, represents a significant advancement in green chemistry by eliminating the need for volatile and often toxic organic solvents. cmu.edu This approach not only reduces environmental pollution but can also lead to improved reaction kinetics, higher yields, and simplified purification processes. researchgate.net
One prominent solvent-free method for esterification involves the use of solid acid catalysts. For instance, Montmorillonite K10 clay, activated with orthophosphoric acid, has proven to be an effective catalyst for the esterification of various substituted benzoic acids with alcohols. ijstr.orgepa.gov In this method, equimolar amounts of the carboxylic acid (such as 4-chlorobenzoic acid) and the alcohol (n-butanol) are mixed with a catalytic amount of the modified clay and heated. The absence of a solvent streamlines the reaction and workup. Studies on benzoic acids with both electron-donating and electron-withdrawing groups show that these reactions proceed smoothly to provide high yields. ijstr.orgepa.gov
Another innovative solvent-free technique is mechanochemistry, which utilizes mechanical energy, typically through high-speed ball-milling, to induce chemical reactions. nih.gov This method is highly efficient and avoids the use of bulk solvents. For the synthesis of esters, a carboxylic acid and an alcohol can be milled together in the presence of a catalyst system, such as I2/KH2PO2. This process has been shown to produce a variety of esters in good to excellent yields within a short reaction time (e.g., 20 minutes) at room temperature. nih.gov The compatibility of this method with functional groups like chloro and bromo makes it applicable to the synthesis of this compound. nih.gov
The following table summarizes representative findings for solvent-free esterification of aromatic acids.
| Carboxylic Acid | Alcohol | Catalyst/Method | Reaction Time | Temperature | Yield (%) | Reference |
| Benzoic Acid | Methanol | Phosphoric acid modified Montmorillonite K-10 | 5 hours | Reflux | >90 | ijstr.org |
| p-Chloro Benzoic Acid | Methanol | Phosphoric acid modified Montmorillonite K-10 | 5 hours | Reflux | >90 | ijstr.org |
| Benzoic Acid | p-Cresol | I2/KH2PO2 (Ball-milling) | 20 min | Room Temp. | 87 | nih.gov |
| 4-Chlorobenzoic Acid | Benzyl (B1604629) Alcohol | I2/KH2PO2 (Ball-milling) | 20 min | Room Temp. | 86 | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.org By directly heating the reactants through dielectric polarization and ionic conduction, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. anton-paar.comrasayanjournal.co.in This efficiency often results in higher product yields and purities by minimizing the formation of byproducts. anton-paar.com
In the context of Fischer esterification, microwave energy can effectively accelerate the reaction between a carboxylic acid and an alcohol. researchgate.net The synthesis of aromatic esters, analogous to this compound, has been successfully demonstrated using microwave activation. nih.govbohrium.com For example, the synthesis of n-butylparaben (butyl 4-hydroxybenzoate) from p-hydroxybenzoic acid and n-butanol is significantly enhanced under microwave irradiation, especially when using a catalyst like zinc chloride. researchgate.net This method not only shortens the reaction time but also avoids the use of corrosive catalysts like concentrated sulfuric acid. researchgate.net
The efficiency of microwave-assisted synthesis is often compared with conventional heating, highlighting its "green" credentials. The reduction in energy consumption and reaction time makes it a more sustainable option for chemical production. ajrconline.org Research on the synthesis of butyl benzoate from benzoic acid and n-butanol under microwave irradiation showed the product could be obtained in just 6 minutes, compared to 45 minutes required for conventional heating. ijsdr.org
The table below compares microwave-assisted synthesis with conventional methods for analogous esterification reactions.
| Ester Product | Reactants | Catalyst | Method | Reaction Time | Yield (%) | Reference |
| Propyl benzoate | Benzoic acid, n-Propanol | Conc. H2SO4 | Microwave | 6 min | High | rasayanjournal.co.in |
| Butyl benzoate | Benzoic acid, n-Butanol | Conc. H2SO4 | Microwave | 6 min | N/A | ijsdr.org |
| Butyl benzoate | Benzoic acid, n-Butanol | Conc. H2SO4 | Conventional | 45 min | N/A | ijsdr.org |
| n-Butylparaben | p-Hydroxybenzoic acid, n-Butanol | ZnCl2 | Microwave | N/A | High | researchgate.net |
Flow Chemistry Applications
Flow chemistry, utilizing microreactors or continuous flow systems, offers a paradigm shift from traditional batch processing and is considered a key green technology. beilstein-journals.org These systems provide numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous reagents, and straightforward scalability. thieme-connect.de
For esterification reactions, flow chemistry allows for efficient and controlled synthesis. The reaction between an organometallic reagent and di-tert-butyl dicarbonate (B1257347) to form tert-butyl esters, for instance, has been shown to be more efficient and sustainable in a flow process compared to batch methods. beilstein-journals.org This approach avoids the use of flammable gaseous isobutylene (B52900) and can be optimized in greener solvents. beilstein-journals.org
The synthesis of various esters and other functional groups has been successfully translated to flow systems, often resulting in significantly higher yields and shorter reaction times. An aldol (B89426) reaction that required 24 hours in a batch process was completed with 100% conversion in just 20 minutes in a flow reactor. nih.gov Similarly, the synthesis of pyrrole (B145914) derivatives has been scaled up from microgram to production levels using microreactors, demonstrating the industrial viability of this technology. uc.pt While specific literature on the flow synthesis of this compound is limited, the principles and successful application to a wide range of esterification and related reactions indicate its high potential. The precise temperature control can minimize side reactions, while the small reactor volume enhances safety, making it an attractive green alternative for industrial production.
The following table presents findings from flow chemistry applications for related organic syntheses.
| Reaction Type | Reactants | Conditions | Residence Time | Yield (%) | Reference |
| Aldol Reaction | Silyl enol ether, 4-Bromobenzaldehyde | Flow Reactor | 20 min | 100 (conversion) | nih.gov |
| tert-Butoxycarbonylation | Organolithium reagents, Di-tert-butyl dicarbonate | Flow Microreactor | N/A | N/A | beilstein-journals.org |
| Swern Oxidation | Benzyl alcohol | Flow Protocol | N/A | 91 | nih.gov |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone | Acetic acid catalyst, 130 °C | 10 min | 93 | uc.pt |
Elucidating the Chemical Reactivity and Reaction Mechanisms of Butyl 4 Chlorobenzoate
Hydrolytic Stability and Mechanism
The hydrolysis of Butyl 4-chlorobenzoate (B1228818) involves the cleavage of its ester bond to yield 4-chlorobenzoic acid and butanol. This reaction can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. The stability of the ester is highly dependent on the pH of the aqueous environment.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters like Butyl 4-chlorobenzoate is a reversible equilibrium process. libretexts.org The reaction requires an acid catalyst, typically a strong mineral acid, which provides hydronium ions (H₃O⁺) in the aqueous solution. chemguide.co.uk The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion. libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge on the protonated carbonyl is delocalized through resonance. libretexts.orgchemguide.co.uk
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate. youtube.com
Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the butoxy oxygen atom. This converts the butoxy group into a good leaving group (butanol).
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of butanol. youtube.com
Deprotonation : A water molecule removes a proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and forming the final product, 4-chlorobenzoic acid. libretexts.org
Base-Mediated Hydrolysis
Base-mediated hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. chemistrysteps.comyoutube.com The reaction is promoted by a strong base, such as hydroxide (B78521) (OH⁻). The generally accepted mechanism for this reaction is the bimolecular acyl-oxygen cleavage (Bᴀᴄ2) pathway. epa.gov
Nucleophilic Attack : A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. youtube.com
Formation of a Tetrahedral Intermediate : This attack leads to the formation of a negatively charged tetrahedral intermediate where the pi bond of the carbonyl is broken. youtube.com
Collapse of the Intermediate : The intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the elimination of the butoxide ion (CH₃CH₂CH₂CH₂O⁻) as the leaving group.
Irreversible Acid-Base Reaction : The butoxide ion is a strong base and immediately deprotonates the newly formed 4-chlorobenzoic acid. youtube.com This final, rapid acid-base reaction forms butanol and the 4-chlorobenzoate anion. This step is essentially irreversible and drives the entire hydrolysis reaction to completion. chemistrysteps.com
Kinetic Studies of Ester Hydrolysis
Kinetic studies of ester hydrolysis reveal how the structure of the ester affects the reaction rate. For base-mediated hydrolysis, the rate is sensitive to both electronic and steric effects. The presence of the electron-withdrawing chlorine atom in the para position of this compound makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted benzoate (B1203000) ester.
Research on the base-catalyzed hydrolysis of homologous series of benzoate esters (methyl, ethyl, propyl, and butyl benzoates) has shown that the rate of hydrolysis is influenced by the size of the alkyl group. nih.gov As the alkyl chain length increases, the reaction rate tends to decrease slightly. nih.gov This is attributed to the increasing electron-donating inductive effect of larger alkyl groups, which slightly reduces the electrophilicity of the carbonyl carbon. nih.gov
| Ester | Hydrolysis Half-Life (t₁/₂) in minutes |
|---|---|
| Methyl Benzoate | 14 |
| Ethyl Benzoate | 14 |
| n-Propyl Benzoate | 19 |
| n-Butyl Benzoate | 21 |
Table 1: Comparative half-lives for the base-catalyzed hydrolysis of homologous benzoate esters at 37°C. Data illustrates the effect of increasing alkyl chain length on hydrolytic stability. nih.gov
Nucleophilic Substitution Reactions at the Aromatic Chlorine
While the hydrolysis reaction occurs at the ester functional group, the aromatic chlorine atom of this compound can also undergo reaction via nucleophilic aromatic substitution (SₙAr).
Exploration of Reaction Pathways
Aryl halides are typically resistant to the Sₙ1 and Sₙ2 mechanisms common for alkyl halides. pressbooks.pub Sₙ2 reactions are prevented by the steric hindrance of the benzene (B151609) ring, which blocks the required backside attack, while the Sₙ1 pathway is unfavorable due to the high instability of the resulting aryl cation. wikipedia.org
However, nucleophilic substitution on an aromatic ring is possible via the SₙAr mechanism when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the halogen). wikipedia.orgchemistrysteps.com In this compound, the butyl ester group (-COOBu) at the para position acts as such an activating group. The SₙAr reaction proceeds via a two-step addition-elimination mechanism:
Addition of the Nucleophile : A nucleophile attacks the carbon atom bonded to the chlorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubwikipedia.org The electron-withdrawing ester group is crucial as it helps to delocalize and stabilize the negative charge of this intermediate through resonance. wikipedia.org
Elimination of the Leaving Group : In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion. pressbooks.pub The formation of the Meisenheimer complex is usually the rate-determining step of the reaction. masterorganicchemistry.com
This pathway allows for the substitution of the chlorine atom with a variety of strong nucleophiles, such as alkoxides, amines, or hydroxide ions, under specific reaction conditions. chemistrysteps.com
Radical Reactions and Photochemical Transformations
The reactivity of this compound in radical and photochemical reactions is largely dictated by the interplay between the aromatic ring, the ester group, and the carbon-chlorine bond.
While specific studies on the radical chain reactions of this compound are not extensively documented, its reactivity can be inferred from the general principles of free-radical chemistry involving aromatic compounds and esters. Radical reactions are characterized by initiation, propagation, and termination steps.
Initiation: The initiation of a radical chain reaction involving this compound would likely require an initiator, such as a peroxide or azo compound, which upon thermal or photochemical decomposition, generates free radicals. These primary radicals can then interact with the substrate.
Propagation: In the propagation phase, a radical can abstract a hydrogen atom from the butyl group, leading to the formation of a butyl radical. The stability of this radical would follow the order tertiary > secondary > primary. Alternatively, under certain conditions, addition of a radical to the aromatic ring can occur, forming a cyclohexadienyl radical intermediate. The presence of the chlorine atom and the ester group will influence the position of radical attack on the aromatic ring.
Termination: The radical chain reaction terminates when two radicals combine to form a non-radical species. This can involve various combinations of the radicals present in the reaction mixture.
It is important to note that the reaction conditions, such as the nature of the radical initiator, solvent, and temperature, will significantly influence the course and products of the radical reaction.
Photosensitization is a process where a molecule (the photosensitizer) absorbs light and then transfers the absorbed energy to another molecule, in this case, this compound, promoting it to an excited state. This excited state can then undergo various chemical reactions, including the generation of radical species.
Aromatic esters can be involved in photosensitized reactions. acs.org The process typically involves the following steps:
Excitation of the Photosensitizer: A photosensitizer (S) absorbs a photon of light to reach an excited singlet state (¹S), which can then convert to a more stable triplet state (³S).
Energy Transfer: The excited triplet photosensitizer can transfer its energy to a ground-state this compound molecule (B4CB), resulting in an excited triplet state of the ester (³B4CB) and the ground-state sensitizer (B1316253). ³S + B4CB → S + ³B4CB*
Radical Generation: The excited this compound molecule can then undergo various reactions to generate radicals, such as homolytic cleavage of the C-Cl bond or abstraction of a hydrogen atom from the butyl chain by another molecule.
The efficiency of photosensitization depends on the energy levels of the sensitizer and the substrate, as well as the reaction conditions.
Direct irradiation of this compound with UV light can lead to its photochemical transformation. The aromatic chromophore absorbs UV radiation, leading to an electronically excited state. The fate of this excited molecule can include several pathways, with the cleavage of the carbon-chlorine bond being a primary process for chloroaromatic compounds.
Studies on the photodegradation of chlorobenzoic acids, which are structurally related to this compound, have shown that UV irradiation can lead to dechlorination. nih.gov A likely pathway for this compound involves the homolytic cleavage of the C-Cl bond to generate a 4-butoxycarbonylphenyl radical and a chlorine radical.
C₁₁H₁₃ClO₂ + hν → •C₁₁H₁₃O₂ + Cl•
These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic molecules, or reactions with molecular oxygen to form peroxy radicals, leading to a complex mixture of degradation products. The degradation of other aromatic esters under UV irradiation has also been observed to proceed through radical-mediated pathways. researchgate.net
The quantum yield of such photochemical reactions is influenced by the wavelength of the incident light, the solvent, and the presence of other substances that can act as photosensitizers or quenchers.
Reductive Transformations of this compound
The reduction of this compound can occur at two primary sites: the ester group and the carbon-chlorine bond. The choice of reducing agent and reaction conditions determines the outcome of the reduction.
Reduction of the Ester Group: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. ucalgary.ca The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions, although reductions can be achieved at higher temperatures in solvents like diglyme (B29089). epa.govchem-station.com
Reductive Dehalogenation: The carbon-chlorine bond on the aromatic ring can be cleaved through reductive dehalogenation. This can be achieved using various methods:
Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum and a source of hydrogen (e.g., H₂ gas), the C-Cl bond can be hydrogenolyzed to a C-H bond.
Metal Hydride Reductants: While LiAlH₄ primarily reduces the ester, under certain conditions, it can also effect reductive dehalogenation of aryl halides. More specialized hydride reagents can also be employed.
Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) can reduce aryl halides.
The relative ease of reduction of the ester versus the aryl chloride depends on the specific reagent and conditions.
A study on the reduction of aromatic esters with NaBH₄ in refluxing diglyme demonstrated that various aromatic esters could be reduced to their corresponding benzyl (B1604629) alcohols in high yields. epa.gov
| Reducing Agent | Primary Site of Reduction | Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Ester carbonyl | 4-Chlorobenzyl alcohol and Butanol |
| Sodium Borohydride (NaBH₄) / High Temp | Ester carbonyl | 4-Chlorobenzyl alcohol and Butanol epa.gov |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Carbon-chlorine bond | Butyl benzoate |
This table provides a general overview of expected products based on the reactivity of the functional groups.
Comparative Reactivity Studies with Related Benzoate Esters
The reactivity of this compound can be better understood by comparing it with other benzoate esters. The electronic and steric effects of the substituents on the aromatic ring and the nature of the alcohol moiety play a crucial role in determining the relative reactivity.
Hydrolysis: The rate of hydrolysis of benzoate esters is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atom in the para position of this compound, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, this compound is expected to undergo hydrolysis at a faster rate than unsubstituted Butyl benzoate. Conversely, electron-donating groups on the ring would decrease the rate of hydrolysis.
A study on the alkaline hydrolysis of substituted phenyl benzoates demonstrated a clear correlation between the electronic properties of the substituents and the reaction rate.
Radical Reactions: In radical reactions, the C-H bonds of the alkyl chain are potential sites of attack. For a series of alkyl benzoates (methyl, ethyl, propyl, butyl), the reactivity towards radical abstraction of a hydrogen atom would depend on the stability of the resulting alkyl radical. The presence of the 4-chloro substituent is not expected to have a major direct influence on the radical reactions at the distant butyl chain. However, in reactions involving the aromatic ring, the chlorine atom's inductive electron-withdrawing effect and its ability to stabilize a radical via resonance (to a lesser extent) would influence the regioselectivity of radical addition.
Photochemical Reactions: The photochemical reactivity of substituted benzoates is also influenced by the nature of the substituent. The presence of a halogen atom, as in this compound, introduces a pathway for photochemical C-Cl bond cleavage, a reaction not available to unsubstituted Butyl benzoate. This makes this compound more susceptible to photodegradation compared to its non-halogenated counterpart.
| Compound | Hydrolysis Rate (relative to Butyl benzoate) | Susceptibility to Photochemical C-Cl Cleavage |
| Butyl benzoate | 1 (Reference) | No |
| This compound | > 1 | Yes |
| Butyl 4-methylbenzoate | < 1 | No |
| Butyl 4-nitrobenzoate | >> 1 | No (other photoreactions may occur) |
This table presents a qualitative comparison of reactivity based on established electronic effects of substituents.
Spectroscopic and Structural Characterization of Butyl 4 Chlorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of Butyl 4-chlorobenzoate (B1228818) provides detailed information about the different types of protons and their immediate electronic environment. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic and aliphatic protons of the molecule.
The aromatic protons on the benzene (B151609) ring, being in different chemical environments, give rise to two multiplets in the downfield region. The two protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at approximately 7.95 ppm, while the two protons ortho to the chlorine atom are observed at around 7.36 ppm.
The protons of the butyl group are found in the upfield region of the spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom of the ester group are deshielded and resonate as a triplet at approximately 4.33 ppm with a coupling constant (J) of 6.4 Hz. The next methylene protons appear as a multiplet in the range of 1.66-1.79 ppm. The subsequent methylene protons are observed as a multiplet between 1.36 and 1.54 ppm. Finally, the terminal methyl protons (-CH₃) of the butyl group appear as a multiplet at approximately 0.96 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for Butyl 4-chlorobenzoate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 7.93 - 7.97 | m | 2H | Aromatic-H (ortho to C=O) | |
| 7.34 - 7.38 | m | 2H | Aromatic-H (ortho to Cl) | |
| 4.33 | t | 6.4 | 2H | O-CH₂- |
| 1.66 - 1.79 | m | 2H | -CH₂- | |
| 1.36 - 1.54 | m | 2H | -CH₂- |
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The spectrum of this compound shows distinct signals for the carbonyl, aromatic, and aliphatic carbons.
The carbonyl carbon of the ester group is the most deshielded and appears at approximately 165.5 ppm. The aromatic carbons show signals in the range of 128.5 to 139.1 ppm. The carbon atom attached to the chlorine (C-Cl) is observed at around 139.1 ppm, while the carbon attached to the ester group (C-C=O) is found at approximately 128.9 ppm. The two equivalent aromatic carbons ortho to the carbonyl group resonate at about 130.8 ppm, and the two equivalent carbons ortho to the chlorine atom appear at 128.5 ppm.
The carbon atoms of the butyl group are found in the upfield region. The carbon of the methylene group attached to the oxygen (O-CH₂) resonates at approximately 64.9 ppm. The other methylene carbons appear at 30.7 ppm and 19.2 ppm, while the terminal methyl carbon gives a signal at 13.6 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type |
|---|---|
| 165.5 | C=O |
| 139.1 | C-Cl |
| 130.8 | Aromatic-CH |
| 128.9 | Aromatic-C |
| 128.5 | Aromatic-CH |
| 64.9 | O-CH₂ |
| 30.7 | -CH₂- |
| 19.2 | -CH₂- |
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For the butyl group, cross-peaks would be expected between the protons of adjacent methylene groups and between the methylene and methyl protons, confirming the connectivity of the alkyl chain. Specifically, correlations would be seen between the signals at 4.33 ppm and ~1.73 ppm, between ~1.73 ppm and ~1.45 ppm, and between ~1.45 ppm and 0.96 ppm. In the aromatic region, correlations would be observed between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, the proton signal at 4.33 ppm would show a correlation with the carbon signal at 64.9 ppm. Similarly, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
A correlation between the methylene protons at 4.33 ppm (H on O-CH₂) and the carbonyl carbon at 165.5 ppm.
Correlations between the aromatic protons and the carbonyl carbon.
Correlations between the aromatic protons and the other aromatic carbons, helping to definitively assign the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
C=O Stretch: A strong and sharp absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an ester.
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in an aromatic ring typically appears in the region of 1090-1120 cm⁻¹.
C-O-C Stretches: Esters exhibit two characteristic C-O stretching vibrations. An asymmetric C-O-C stretch is typically found in the range of 1250-1300 cm⁻¹, and a symmetric stretch is observed between 1000 and 1100 cm⁻¹.
Table 3: IR Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1725 | C=O Stretch | Ester |
| ~1280 | Asymmetric C-O-C Stretch | Ester |
| ~1100 | Symmetric C-O-C Stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.
For this compound, the principal absorption is due to the π → π* transitions within the substituted benzene ring. The presence of the carbonyl group and the chlorine atom as substituents on the benzene ring influences the position of the absorption maximum (λmax). While specific experimental data for this compound is not widely reported, the UV spectrum of its parent compound, 4-chlorobenzoic acid, shows a λmax at approximately 234 nm in ethanol. It is expected that the λmax for this compound will be in a similar region, as the esterification of the carboxylic acid group typically results in a minor shift in the absorption maximum. This absorption is characteristic of the benzoyl chromophore.
Table 4: UV-Vis Spectroscopic Data for this compound (Predicted)
| λmax (nm) | Solvent | Electronic Transition | Chromophore |
|---|
Electronic Transitions and Absorption Maxima
The electronic absorption spectrum of this compound is dictated by the presence of two primary chromophores: the 4-chlorophenyl group and the carbonyl group of the ester. The interaction between the benzene ring's π-system and the carbonyl group's π-system and non-bonding electrons (n-electrons) on the oxygen atoms gives rise to characteristic electronic transitions. shu.ac.uklibretexts.org
The absorption of ultraviolet radiation promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). libretexts.org For this compound, two main types of transitions are expected in the UV region:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity. shu.ac.uk In this molecule, these transitions are associated with the conjugated system of the aromatic ring and the carbonyl group. The chlorine substituent on the benzene ring can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted butyl benzoate (B1203000).
n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n), located on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. shu.ac.uk These transitions are characteristically of much lower intensity than π → π* transitions. shu.ac.uk
While specific experimental absorption maxima for this compound are not detailed in the available literature, the expected transitions based on its structure are summarized in the table below.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | 4-chlorobenzoyl system | ~230-280 nm | High |
| n → π* | Carbonyl group | >280 nm | Low |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Fragmentation Pattern Analysis for Structural Confirmation
The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that serves as a molecular fingerprint, confirming its structure. The molecular ion peak (M⁺˙) is observed, and its fragmentation follows predictable pathways for aromatic esters. nist.govyoutube.com
The key fragments observed in the mass spectrum of this compound are detailed below:
Molecular Ion (M⁺˙) at m/z 212/214: The presence of a pair of peaks separated by two mass units, with an intensity ratio of approximately 3:1, is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). libretexts.org This confirms the molecular weight and the presence of chlorine.
Base Peak at m/z 139/141: The most abundant peak in the spectrum corresponds to the 4-chlorobenzoyl cation. nist.govnih.gov This fragment is formed by the alpha-cleavage and loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) from the molecular ion. This is a very stable acylium ion, and its high abundance is characteristic of aromatic esters. youtube.com
Fragment at m/z 156/158: This peak arises from the loss of a butene molecule (C₄H₈) via a McLafferty rearrangement, resulting in the formation of the 4-chlorobenzoic acid radical cation. youtube.com
Fragment at m/z 111/113: This ion corresponds to the chlorophenyl cation, formed by the loss of a carbon monoxide (CO) molecule from the 4-chlorobenzoyl cation (m/z 139/141).
Fragment at m/z 56: This peak is attributed to the butene radical cation (C₄H₈⁺˙), formed as a result of the McLafferty rearrangement. nih.gov
Table 2: Major Mass Spectral Fragments of this compound
| m/z Ratio | Proposed Fragment Ion | Formula | Formation Pathway |
|---|---|---|---|
| 212/214 | Molecular ion | [C₁₁H₁₃³⁵ClO₂]⁺˙ / [C₁₁H₁₃³⁷ClO₂]⁺˙ | Electron Ionization |
| 156/158 | 4-chlorobenzoic acid radical cation | [C₇H₅³⁵ClO₂]⁺˙ / [C₇H₅³⁷ClO₂]⁺˙ | McLafferty rearrangement (loss of C₄H₈) |
| 139/141 | 4-chlorobenzoyl cation (Base Peak) | [C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺ | Alpha-cleavage (loss of •OC₄H₉) |
| 111/113 | 4-chlorophenyl cation | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Loss of CO from m/z 139/141 |
| 56 | Butene radical cation | [C₄H₈]⁺˙ | McLafferty rearrangement |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to definitively determine its elemental composition. The experimentally measured monoisotopic mass is compared with the theoretically calculated mass for the proposed molecular formula.
For this compound, the molecular formula is C₁₁H₁₃ClO₂. The comparison between the theoretical and observed mass confirms this composition. nih.govchemspider.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃³⁵ClO₂ |
| Theoretical Monoisotopic Mass | 212.06041 Da |
| Observed Monoisotopic Mass | 212.0604073 Da nih.gov |
| Mass Difference | < 1 ppm |
X-ray Crystallography and Solid-State Structural Analysis
While specific single-crystal X-ray diffraction data for this compound is not prominently available in the surveyed literature, its solid-state structure can be inferred by analyzing related compounds and the fundamental principles of intermolecular interactions. tandfonline.comtandfonline.com
Crystal Packing and Intermolecular Interactions
The arrangement of this compound molecules in a crystal lattice would be governed by a combination of weak, non-covalent interactions to achieve the most thermodynamically stable packing. bohrium.com Expected interactions include:
C-H···O Interactions: Weak hydrogen bonds are likely to form between the hydrogen atoms of the butyl chain or the aromatic ring and the electronegative oxygen atoms of the carbonyl group of neighboring molecules. These interactions play a significant role in directing the packing of many organic esters. tandfonline.com
π···π Stacking: The electron-rich aromatic rings are expected to stack in a parallel-displaced or T-shaped arrangement to maximize attractive π-π interactions, a common feature in the crystal engineering of aromatic compounds. tandfonline.com
Halogen Bonding: The chlorine atom on the benzene ring possesses a region of positive electrostatic potential on its outer axis (a σ-hole), which can interact favorably with a region of negative potential on an adjacent molecule, such as the carbonyl oxygen or the π-system of a benzene ring (Cl···O or Cl···π interactions). semanticscholar.org
C-H···π Interactions: The hydrogen atoms of the aliphatic butyl chain can interact with the electron-rich face of the aromatic rings of adjacent molecules. nih.gov
Conformational Analysis in the Solid State
In the solid state, the molecule is expected to adopt a low-energy conformation that facilitates efficient crystal packing.
Ester Group and Aromatic Ring: The ester group (-COO-) is likely to be nearly coplanar with the attached benzene ring. This planarity maximizes the π-conjugation between the carbonyl group and the aromatic system, which is an energetically favorable arrangement.
Butyl Chain Conformation: The n-butyl chain is flexible and can adopt various conformations. However, in a crystalline solid, it is most likely to exist in a fully extended, all-trans (anti-periplanar) conformation. This linear arrangement allows for closer packing and maximizes van der Waals interactions between adjacent molecules. tandfonline.com The dihedral angles around the C-C bonds of the butyl group would therefore be expected to be close to 180°.
Bond Lengths and Angles Analysis
The precise molecular geometry of this compound, including its bond lengths and bond angles, provides fundamental insights into its chemical properties and reactivity. In the absence of direct crystallographic data for this specific compound, an analysis of its computed three-dimensional structure, in conjunction with established values for analogous chemical bonds and functional groups, offers a detailed structural characterization.
The structure of this compound can be conceptually divided into three key regions for analysis: the 4-chlorophenyl ring, the ester functional group, and the n-butyl chain. The interplay of electronic and steric effects within and between these regions dictates the final molecular conformation.
Bond Lengths
The bond lengths within the this compound molecule are a reflection of the hybridization of the constituent atoms and the nature of the chemical bonds (single, double, or aromatic). The computed bond lengths for a conformer of this compound are presented in the table below, alongside typical values for similar bond types found in other organic molecules.
The carbon-carbon bonds within the aromatic ring are expected to have lengths intermediate between a typical C-C single bond (approximately 1.54 Å) and a C=C double bond (approximately 1.34 Å), which is characteristic of the delocalized π-electron system in benzene and its derivatives. wikipedia.orgpdx.edu The C-Cl bond length is influenced by the aromatic character of the ring to which it is attached. A typical C(aryl)-Cl bond length is around 1.74 Å. uzh.ch
The ester group features a carbon-oxygen double bond (C=O) and a carbon-oxygen single bond (C-O). The C=O bond is significantly shorter and stronger than the C-O bond. In the butyl chain, the C-C single bonds are expected to have lengths typical of alkanes, around 1.53-1.54 Å. pdx.eduuregina.ca
Interactive Table of Selected Bond Lengths in this compound
| Bond | Atom 1 | Atom 2 | Computed Bond Length (Å) | Typical Bond Length (Å) |
| Phenyl Ring C-C | C1 | C2 | 1.39 | ~1.39 (Aromatic) |
| Phenyl Ring C-C | C2 | C3 | 1.39 | ~1.39 (Aromatic) |
| Phenyl Ring C-C | C3 | C4 | 1.39 | ~1.39 (Aromatic) |
| Phenyl Ring C-C | C4 | C5 | 1.39 | ~1.39 (Aromatic) |
| Phenyl Ring C-C | C5 | C6 | 1.39 | ~1.39 (Aromatic) |
| Phenyl Ring C-C | C6 | C1 | 1.39 | ~1.39 (Aromatic) |
| Phenyl Ring C-Cl | C4 | Cl | 1.78 | ~1.74 uzh.ch |
| Phenyl-Ester C-C | C1 | C7 | 1.50 | ~1.48-1.51 |
| Ester C=O | C7 | O1 | 1.21 | ~1.22 uzh.ch |
| Ester C-O | C7 | O2 | 1.35 | ~1.32 uzh.ch |
| Ester O-C (butyl) | O2 | C8 | 1.46 | ~1.44 uzh.ch |
| Butyl Chain C-C | C8 | C9 | 1.53 | ~1.53 uregina.ca |
| Butyl Chain C-C | C9 | C10 | 1.53 | ~1.53 uregina.ca |
| Butyl Chain C-C | C10 | C11 | 1.54 | ~1.53 uregina.ca |
Note: The computed bond lengths are based on the 3D conformer data available from PubChem. Typical bond lengths are sourced from established chemical literature for similar structural fragments.
Bond Angles
The bond angles in this compound are largely determined by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory. The sp² hybridized carbon atoms of the aromatic ring and the carbonyl group of the ester lead to trigonal planar geometries with bond angles of approximately 120°. study.comunizin.org The sp³ hybridized carbon atoms of the butyl chain adopt a tetrahedral geometry, with bond angles close to the ideal 109.5°. ncert.nic.in
Interactive Table of Selected Bond Angles in this compound
| Bond Angle | Atom 1 | Vertex | Atom 2 | Computed Bond Angle (°) | Typical Bond Angle (°) |
| Phenyl Ring C-C-C | C6 | C1 | C2 | 120.0 | ~120 (Aromatic) |
| Phenyl Ring C-C-Cl | C3 | C4 | Cl | 119.5 | ~120 |
| Phenyl-Ester C-C=O | C1 | C7 | O1 | 124.5 | ~120 study.com |
| Phenyl-Ester C-C-O | C1 | C7 | O2 | 112.5 | ~120 study.com |
| Ester O=C-O | O1 | C7 | O2 | 123.0 | ~120 study.com |
| Ester C-O-C | C7 | O2 | C8 | 117.0 | ~115-118 |
| Butyl Chain C-C-C | C8 | C9 | C10 | 111.9 | ~109.5 ncert.nic.in |
| Butyl Chain C-C-C | C9 | C10 | C11 | 112.0 | ~109.5 ncert.nic.in |
Note: The computed bond angles are based on the 3D conformer data available from PubChem. Typical bond angles are sourced from established chemical literature for similar structural fragments.
The analysis of the bond lengths and angles reveals a molecular structure that is consistent with theoretical expectations. The aromatic ring maintains its planarity, while the butyl chain exhibits the staggered conformation typical of alkanes to minimize steric strain. The ester group acts as a rigid linker between the aromatic and aliphatic portions of the molecule. These structural parameters are crucial for understanding the molecule's spectroscopic signatures and its interactions with other molecules.
Computational Chemistry and Theoretical Investigations of Butyl 4 Chlorobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Butyl 4-chlorobenzoate (B1228818), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31++G(d,p), offer deep insights into its fundamental chemical nature. nih.gov
Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For Butyl 4-chlorobenzoate, this process involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached. nih.gov The resulting optimized structure provides predicted bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric Parameters for the this compound Core Based on DFT Calculations of Analogous Molecules Data is representative and based on calculations for structurally similar chlorobenzoate compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-Cl | ~1.75 Å |
| C=O | ~1.21 Å | |
| C-O (Ester) | ~1.35 Å | |
| O-C (Butyl) | ~1.45 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| Bond Angles | C-C-Cl | ~119.5° |
| O=C-O | ~124.0° | |
| C-O-C | ~116.0° |
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorobenzene (B131634) ring, while the LUMO is anticipated to be centered on the electron-withdrawing carbonyl group of the ester. DFT studies on analogous molecules like 3-chlorobenzoic acid support these assignments and allow for the estimation of key electronic parameters. nih.govresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Chlorobenzoate Moiety Values are representative, based on DFT/B3LYP calculations for 3-chlorobenzoic acid. nih.gov
| Parameter | Symbol | Representative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -7.21 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 |
| HOMO-LUMO Energy Gap | ΔE | 5.26 |
| Chemical Potential | µ | -4.58 |
| Chemical Hardness | η | 2.63 |
| Electrophilicity Index | ω | 3.99 |
Electrostatic Potential Maps and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net
The color scheme typically ranges from red (most negative potential) to blue (most positive potential), with green representing neutral potential.
Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are prone to attack by electrophiles.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the detailed steps of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most likely reaction pathway and identify the factors that control the reaction rate.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists as reactants are converted into products. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism. Computational methods locate a transition state as a first-order saddle point on the potential energy surface, which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov
For the formation of this compound via Fischer esterification (the acid-catalyzed reaction of 4-chlorobenzoic acid and butanol), the key transition state involves the nucleophilic attack of the butanol oxygen atom on the protonated carbonyl carbon of the carboxylic acid. nih.gov For the reverse reaction, base-catalyzed hydrolysis, the transition state is a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov
Reaction energetics involves quantifying the energy changes that occur during a chemical transformation. The most critical value is the activation energy (Ea) or activation barrier, which is the energy difference between the reactants and the transition state. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.
Computational studies on analogous esterification reactions have shown that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid, with a significant activation barrier. nih.gov Similarly, calculations on the hydrolysis of benzoate (B1203000) esters have quantified the activation energies, revealing how they are influenced by the structure of the alkyl group. nih.gov
Table 3: Representative Reaction Energetics for Reactions Involving Butyl Benzoate Derivatives Data derived from DFT and semi-empirical calculations on analogous esterification and hydrolysis reactions.
| Reaction | Key Step | System Studied | Calculated Activation Barrier (Ea) | Reference |
| Fischer Esterification | Nucleophilic attack of alcohol | Acetic Acid + Ethanol | ~19.6 kcal/mol | nih.gov |
| Base-Catalyzed Hydrolysis | Formation of tetrahedral intermediate | n-Butyl benzoate + OH⁻ | Higher than methyl, ethyl, and propyl benzoates | nih.gov |
The study on homologous benzoate esters demonstrated that the activation energy for base-catalyzed hydrolysis increases with the size of the alkyl chain (methyl < ethyl < propyl < butyl). This trend is attributed to steric hindrance from the larger alkyl groups, which makes the nucleophilic attack on the carbonyl carbon more difficult. nih.gov
Conformational Analysis and Stability Predictions
Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. The molecule's flexibility primarily arises from the rotation around several single bonds.
The potential energy surface (PES) of a molecule is a mathematical function that describes the energy of a molecule as a function of its geometry. For this compound, the PES is explored by systematically changing the dihedral angles of the rotatable bonds and calculating the corresponding energy at each point. This exploration helps in locating the energy minima, which correspond to stable conformers, and the energy maxima, which represent transition states between conformers.
Table 1: Key Dihedral Angles in this compound for Conformational Analysis
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| τ1 (O=C-O-C) | Defines the planarity of the ester group | Typically close to 0° (syn-periplanar) or 180° (anti-periplanar) |
| τ2 (C-O-C-C) | Orientation of the butyl chain relative to the ester plane | Gauche and anti conformations |
| τ3, τ4 (C-C-C-C) | Conformations within the butyl chain | Staggered conformations (gauche and anti) |
This table is illustrative and based on general principles of conformational analysis.
The conformational preferences of this compound are governed by a delicate balance between steric and electronic effects. nih.govchemrxiv.orgchemrxiv.org
Steric Effects: Steric hindrance arises from the repulsion between atoms or groups of atoms that are in close proximity. nih.gov In this compound, the bulky butyl group and the chlorine atom can influence the preferred spatial arrangement. To minimize steric strain, the butyl chain is likely to adopt a staggered conformation, avoiding eclipsed arrangements. The rotation around the bond connecting the ester group to the phenyl ring is also influenced by steric interactions between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring.
Electronic Effects: Electronic effects involve the distribution of electrons within the molecule, including resonance and inductive effects. The ester group can participate in resonance with the benzene (B151609) ring, which favors a planar arrangement between the carbonyl group and the ring. The electron-withdrawing nature of the chlorine atom and the carbonyl group influences the electron density distribution across the molecule. Computational studies on halogenated compounds suggest that electronic effects can sometimes override steric predictions in determining the most stable conformation. nih.govchemrxiv.orgchemrxiv.org The interplay of these effects dictates the final, most stable three-dimensional structure of the molecule.
Intermolecular Interaction Studies
Intermolecular interactions are the forces that exist between molecules and are fundamental to understanding the properties of matter in the condensed phase, such as crystal formation.
While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor. The oxygen atoms of the carbonyl group (C=O) are potential sites for weak hydrogen bonding with suitable donor molecules. In the context of a crystal structure or in solution with protic solvents, C-H···O interactions can occur, where a weakly acidic hydrogen atom from a neighboring molecule interacts with the carbonyl oxygen.
A significant intermolecular interaction involving this compound is expected to be halogen bonding. samipubco.comrsc.orgnih.govnih.gov The chlorine atom attached to the benzene ring can act as a halogen bond donor. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-Cl bond. nih.gov This positive region can interact favorably with a nucleophilic or electron-rich site on an adjacent molecule, such as the carbonyl oxygen or even the π-system of the benzene ring.
Theoretical methods like DFT and atoms-in-molecules (AIM) theory are instrumental in characterizing halogen bonds. samipubco.comnih.gov These calculations can determine the geometry of the halogen bond (typically a linear C-Cl···Y arrangement, where Y is the acceptor atom), the interaction energy, and the topological properties of the electron density at the bond critical point, which provide evidence for the existence and nature of the interaction. nih.gov
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | C-H | O=C |
| Halogen Bond | C-Cl | O=C |
| Halogen Bond | C-Cl | π-system of benzene ring |
| π-π Stacking | Benzene ring | Benzene ring |
| van der Waals | All atoms | All atoms |
This table presents potential interactions based on the molecular structure.
Dispersion forces, also known as London forces, are a type of van der Waals force that arises from temporary fluctuations in electron density. These forces are present between all molecules and are particularly important for nonpolar molecules or nonpolar parts of molecules, such as the butyl chain and the benzene ring in this compound. nih.gov
Quantum Chemical Descriptors and Global Reactivity Parameters
Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and reactivity of molecules. Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), offer quantitative insights into the behavior of a chemical species. These parameters are crucial for predicting molecular stability, reactivity, and potential sites for electrophilic and nucleophilic attack.
While specific computational studies detailing the global reactivity parameters for this compound are not extensively available in the surveyed literature, valuable insights can be drawn from analyses of structurally related compounds. One such study on Methyl 4-hydroxybenzoate (B8730719), which shares the core benzoate ester framework, provides a clear example of how these descriptors are calculated and interpreted. researchgate.net The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to this analysis. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.net
From the energies of these frontier orbitals, several global reactivity parameters can be calculated to build a more comprehensive picture of a molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and global softness.
Detailed Research Findings from Analogous Compounds
A computational analysis of Methyl 4-hydroxybenzoate was performed using both Hartree Fock (HF) and Density Functional Theory (DFT) methods with a 6–311G(d,p) basis set. researchgate.net The calculated energies of the frontier orbitals and the resulting quantum chemical parameters from this study are presented below as an illustrative example of the data typically generated in such investigations.
Table 1: Quantum Chemical Parameters for Methyl 4-hydroxybenzoate researchgate.netCalculated using HF and DFT/B3LYP methods with the 6–311G(d,p) basis set.
| Parameter | HF (eV) | DFT (eV) | Description |
| EHOMO | -9.006 | -6.503 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | 1.879 | -1.503 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 10.885 | 4.999 | Difference between LUMO and HOMO energies; indicates molecular stability and reactivity. |
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to greater hardness. researchgate.net
Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's capacity to accept electrons.
The calculated values for these global parameters for Methyl 4-hydroxybenzoate, based on the DFT results, are shown in the following table.
Table 2: Global Reactivity Parameters for Methyl 4-hydroxybenzoate (DFT Method) researchgate.net
| Global Reactivity Parameter | Value (eV) | Formula |
| Ionization Potential (I) | 6.503 | I ≈ -EHOMO |
| Electron Affinity (A) | 1.503 | A ≈ -ELUMO |
| Electronegativity (χ) | 4.003 | χ = (I + A) / 2 |
| Chemical Hardness (η) | 2.500 | η = (I - A) / 2 |
| Global Softness (S) | 0.400 | S = 1 / η |
These theoretical descriptors collectively suggest the reactivity landscape of a molecule. For instance, a small HOMO-LUMO gap (and thus low hardness and high softness) indicates that a molecule is more reactive, as less energy is required to excite its electrons to a higher energy state. researchgate.net This type of computational analysis is fundamental in modern chemistry for predicting the properties and behavior of novel compounds.
Environmental Fate and Chemical Degradation Pathways in Environmental Matrices
Abiotic Degradation Mechanisms
Abiotic degradation involves chemical processes that occur without the intervention of microorganisms. For Butyl 4-chlorobenzoate (B1228818), the most significant abiotic pathways are photochemical degradation and hydrolysis.
While direct photolysis of Butyl 4-chlorobenzoate by sunlight may be limited, indirect photochemical degradation, particularly of its primary metabolite 4-chlorobenzoic acid, can occur. This process is often mediated by photosensitizers or occurs on the surface of photocatalysts like titanium dioxide (TiO2), which can be present in aquatic and soil environments. scilit.comnih.gov The process involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which attack the aromatic ring. nih.gov
The degradation of chlorobenzoic acid isomers via TiO2 photocatalysis has been shown to follow first-order kinetics. nih.gov The reaction mechanism involves the excitation of TiO2 by UV radiation, leading to the formation of an electron-hole pair. The hole can then react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which subsequently attack the chlorobenzoic acid molecule, leading to hydroxylation, decarboxylation, and eventual ring cleavage, ultimately mineralizing the compound to CO2, water, and chloride ions.
Hydrolysis is a primary abiotic pathway for the degradation of this compound in aqueous environments. As an ester, it is susceptible to cleavage of the ester bond, a reaction that can be catalyzed by acid or, more significantly under typical environmental pH conditions, by base.
The generally accepted mechanism for the base-catalyzed hydrolysis of benzoate (B1203000) esters is the bimolecular acyl-oxygen cleavage (B_AC2). nih.gov This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the butoxide leaving group and forming 4-chlorobenzoic acid. The butoxide is subsequently protonated by water to yield butanol. The presence of the electron-withdrawing chlorine atom at the para-position on the benzene (B151609) ring is expected to increase the rate of hydrolysis compared to unsubstituted butyl benzoate by making the carbonyl carbon more electrophilic. nih.gov
Biotic Degradation Pathways (Chemical Aspects)
Biotic degradation, mediated by microorganisms, is a crucial route for the transformation of this compound and its primary degradation products in soil and water.
The microbial degradation of this compound would commence with the enzymatic hydrolysis of the ester bond by microbial esterases or lipases, releasing 4-chlorobenzoic acid (4-CBA) and butanol. Butanol can be readily utilized as a carbon source by a wide range of microorganisms. The subsequent degradation focuses on the more recalcitrant 4-CBA.
Numerous bacterial strains have been isolated that can utilize 4-CBA as a sole source of carbon and energy. nih.govnih.gov Studies on genera such as Arthrobacter, Cupriavidus, and Aeromonas have elucidated the key chemical transformations. nih.govnih.govjbarbiomed.com The initial and rate-limiting step in the aerobic degradation of 4-CBA is a dehalogenation reaction. This is typically a hydrolytic dehalogenation, where the chlorine atom at the C4 position is replaced by a hydroxyl group from a water molecule, catalyzed by a specific dehalogenase enzyme. nih.govnih.gov This reaction yields 4-hydroxybenzoic acid (4-HBA).
Following the initial dehalogenation of 4-CBA, the resulting metabolite, 4-hydroxybenzoic acid, is channeled into central metabolic pathways. The key chemical metabolites in this aerobic degradation pathway have been well-identified. nih.govnih.gov
4-Hydroxybenzoic Acid (4-HBA): Formed by the hydrolytic removal of chlorine from 4-CBA. nih.gov
Protocatechuic Acid (PCA): 4-HBA is hydroxylated by a monooxygenase enzyme to form protocatechuic acid. nih.govnih.gov
β-Ketoadipate Pathway Intermediates: Protocatechuic acid undergoes ortho-ring cleavage, catalyzed by protocatechuate 3,4-dioxygenase. This opens the aromatic ring and the resulting linear intermediates are further processed through the β-ketoadipate pathway to yield succinyl-CoA and acetyl-CoA, which enter the Krebs cycle. nih.gov
The sequential transformation from the parent ester to central metabolic intermediates is outlined in the table below.
| Compound Name | Role in Degradation Pathway |
|---|---|
| This compound | Parent Compound |
| 4-Chlorobenzoic Acid (4-CBA) | Primary Hydrolysis Product |
| 4-Hydroxybenzoic Acid (4-HBA) | Product of Dehalogenation |
| Protocatechuic Acid (PCA) | Product of Hydroxylation; Precursor to Ring Cleavage |
Advanced Oxidation Processes for Chemical Transformation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials from water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.com These processes are particularly effective for the degradation of recalcitrant compounds like 4-chlorobenzoic acid that may be resistant to conventional biological treatment.
AOPs rely on the in-situ generation of hydroxyl radicals, which are powerful, non-selective oxidizing agents. escouk.com Common AOPs include combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, as well as Fenton (Fe²⁺/H₂O₂) and photo-Fenton systems. wikipedia.orgspartanwatertreatment.com
The mechanism of AOPs involves the hydroxyl radical attacking the aromatic ring of 4-chlorobenzoic acid. This can lead to a series of reactions including hydroxylation, oxidative dechlorination, and aromatic ring cleavage. The ultimate goal of AOPs is the complete mineralization of the organic compound into stable, harmless inorganic substances such as carbon dioxide, water, and inorganic chloride ions. membranechemicals.com Due to their high efficiency and ability to destroy a wide range of organic pollutants, AOPs represent a promising technology for the remediation of water contaminated with this compound and its degradation products. escouk.com
Future Directions and Emerging Research Avenues for Butyl 4 Chlorobenzoate
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of Butyl 4-chlorobenzoate (B1228818) typically involves the esterification of 4-chlorobenzoic acid with butanol, often using strong acid catalysts and organic solvents. While effective, this method presents environmental and safety concerns. Future research is geared towards developing greener, more sustainable synthetic methodologies.
One promising approach is the use of biocatalysis , employing enzymes such as lipases to catalyze the esterification reaction. Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and the use of environmentally benign catalysts. nih.govresearchgate.net This method can significantly reduce energy consumption and the formation of byproducts.
Another avenue of exploration is the application of heterogeneous catalysts . These solid catalysts can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification processes. Research into novel solid acid catalysts, such as zeolites and functionalized resins, could lead to more efficient and eco-friendly production of Butyl 4-chlorobenzoate.
Furthermore, the principles of green chemistry are being increasingly applied to organic synthesis. This includes the investigation of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids. nih.govscispace.comconfex.com These alternatives can reduce the reliance on volatile organic compounds (VOCs), which are often flammable and toxic. The goal is to develop a synthetic protocol that is not only efficient in terms of yield but also minimizes its environmental impact.
In-depth Exploration of Radical and Photochemical Reactivity
The presence of a chlorine atom on the benzene (B151609) ring and the ester functionality makes this compound susceptible to radical and photochemical reactions. A deeper understanding of this reactivity is crucial for predicting its environmental fate and for potential applications in photochemistry.
Radical reactions , often initiated by high-energy radiation or radical initiators, can lead to the decomposition of the molecule. For instance, hydroxyl radicals (•OH), which are highly reactive species found in the atmosphere and aquatic environments, can induce the degradation of aromatic compounds. nih.govmdpi.com The study of these radical-induced degradation pathways is essential for understanding the persistence and transformation of this compound in the environment.
Photochemical reactivity involves the interaction of the molecule with light. Chlorinated aromatic compounds can undergo photodegradation, where the absorption of UV light leads to the cleavage of the carbon-chlorine bond. scispace.com This process can result in the formation of various photoproducts. Research in this area aims to elucidate the mechanisms of photodegradation, identify the resulting products, and determine the kinetics of these reactions. nih.gov This knowledge is vital for assessing the environmental impact of this compound and for developing potential photocatalytic degradation methods for its removal from contaminated sites. epa.gov
Advanced Spectroscopic Characterization Techniques
A thorough characterization of this compound is fundamental for its identification, purity assessment, and structural elucidation. While standard spectroscopic techniques are routinely used, advanced methods can provide more detailed insights into its molecular structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR techniques can provide detailed information about the connectivity of atoms in the this compound molecule.
| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | ¹³C NMR (50 MHz, CDCl₃) δ (ppm) |
| 7.97 – 7.93 (m, 2H) | 165.5 |
| 7.38 – 7.34 (m, 2H) | 139.1 |
| 4.33 (t, J = 6.4 Hz, 2H) | 130.8 |
| 1.79 – 1.66 (m, 2H) | 128.9 |
| 1.54 – 1.36 (m, 2H) | 128.5 |
| 1.00 – 0.92 (m, 3H) | 64.9 |
| 30.7 | |
| 19.2 | |
| 13.6 | |
| Data sourced from a Royal Society of Chemistry publication. nih.gov |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate this compound from a mixture and provide its mass spectrum, aiding in its identification and quantification. fip.org
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester carbonyl group (C=O), the C-O bond, and the aromatic C-Cl bond. fip.org
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. The presence of the aromatic ring with the chlorine substituent and the carbonyl group will result in characteristic absorption bands in the UV region. nih.govnih.gov
While no specific X-ray crystallography data for this compound is readily available, this technique could provide the definitive three-dimensional structure of the molecule in the solid state. Studies on similar compounds, such as 4-n-butyloxyphenyl 4′-hydroxybenzoate, demonstrate the utility of this technique in understanding crystal packing and intermolecular interactions. nih.govnih.gov
Predictive Modeling of Environmental Behavior and Transformation
Understanding the environmental fate of this compound is crucial for assessing its potential risks. Predictive modeling techniques are becoming increasingly important for estimating how a chemical will behave and transform in the environment.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological or environmental activity. mdpi.comnih.gov By developing QSAR models for properties like toxicity, biodegradability, and bioaccumulation, researchers can predict the environmental impact of this compound and its derivatives without extensive experimental testing.
Environmental fate models are used to simulate the distribution and transformation of chemicals in different environmental compartments such as air, water, soil, and sediment. nih.govfrontiersin.org These models consider various processes including transport, degradation (biodegradation, hydrolysis, photodegradation), and partitioning. Modeling the environmental fate of this compound can help to predict its persistence and potential for long-range transport.
Key parameters in these models include biodegradation pathways and kinetics . While specific pathways for this compound are not extensively documented, general pathways for benzoate (B1203000) degradation are known and can serve as a starting point for predictive studies. kegg.jpresearchgate.netnih.gov Similarly, understanding the hydrolysis kinetics of the ester bond is important for predicting its stability in aqueous environments. semanticscholar.orgepa.govrsc.org The photodegradation kinetics are also a critical input for environmental fate models, describing the rate at which the compound breaks down in the presence of sunlight. nih.govmdpi.com
Computational Design of Functionalized Derivatives
Computational chemistry offers powerful tools for the in silico design of new molecules with desired properties. By modifying the structure of this compound, it may be possible to create functionalized derivatives with enhanced or novel activities for various applications, such as pharmaceuticals or materials science.
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. researchgate.netfip.org This method can be used to design derivatives of this compound that could act as inhibitors or modulators of specific biological targets. For example, derivatives of 4-chlorobenzoate have been studied for their potential anti-inflammatory activity by docking them into the active site of the COX-2 enzyme. fip.org
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orguit.noarxiv.org DFT calculations can be used to predict a wide range of properties for this compound and its derivatives, including their reactivity, spectroscopic properties, and stability. This information can guide the design of new molecules with specific electronic characteristics.
By establishing a structure-activity relationship (SAR) , researchers can understand how changes in the molecular structure of this compound affect its biological activity or physical properties. nih.govmdpi.comnih.gov This knowledge, combined with computational design tools, allows for the rational and efficient design of new functionalized derivatives with improved performance for specific applications.
Q & A
Basic: What synthetic methods are recommended for optimizing the yield of butyl 4-chlorobenzoate in esterification reactions?
Answer:
The esterification of 4-chlorobenzoic acid with butanol can be optimized using acid-catalyzed (e.g., sulfuric acid) or coupling reagents (e.g., DCC/DMAP). For higher yields, employ the Schotten-Baumann reaction under controlled pH and temperature (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Purity validation requires HPLC (C18 column, UV detection at 254 nm) or GC-MS (splitless mode, electron ionization) .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy: Use H and C NMR to confirm ester bond formation (e.g., δ 4.3 ppm for butyl OCH and δ 165–170 ppm for carbonyl).
- Mass Spectrometry: ESI-MS or GC-MS for molecular ion ([M+H] at m/z 228.6) and fragmentation patterns.
- Chromatography: Reverse-phase HPLC (methanol/water gradient) to assess purity (>98%) and detect trace impurities.
- Melting Point: Confirm crystalline purity (literature range: 45–48°C) .
Advanced: How can microbial degradation pathways of this compound be experimentally validated?
Answer:
Design enrichment cultures using soil/water samples exposed to chlorobenzoates. Isolate strains via selective media (minimal salts + this compound as sole carbon source). Confirm degradation via:
- Metabolite Analysis: LC-MS/MS to detect intermediates (e.g., 4-chlorobenzoic acid, 4-chlorobenzoyl-CoA).
- Enzyme Assays: Measure 4-chlorobenzoate dehalogenase activity (NADH-dependent, 280 nm absorbance) in cell lysates.
- Genomic Sequencing: Identify gene clusters (e.g., cbaABC) homologous to known dehalogenase systems .
Advanced: What kinetic parameters should be prioritized when studying this compound metabolism in enzymatic assays?
Answer:
- Michaelis-Menten Constants: Determine (substrate affinity) and (turnover number) using purified enzymes (e.g., acyl-CoA ligases).
- Inhibition Studies: Assess competitive/non-competitive inhibition via Lineweaver-Burk plots. For example, ATP analogs may inhibit adenylation steps in dehalogenase systems.
- Pre-Steady-State Kinetics: Use rapid-quench or stopped-flow methods to capture transient intermediates (e.g., acyl-adenylate) .
Advanced: How does structural modification of the ester group in this compound influence its biochemical activity?
Answer:
- Side-Chain Variations: Replace butyl with methyl/benzyl groups to study steric effects on enzyme binding (e.g., using molecular docking simulations).
- Isosteric Replacements: Substitute the ester oxygen with sulfur (thioester) to probe electronic effects.
- Computational Modeling: DFT calculations (Gaussian 09) to compare charge distribution and H-bonding potential. Validate via bioassays (e.g., growth inhibition in Pseudomonas spp.) .
Advanced: How should researchers resolve contradictions in reported degradation byproducts of this compound?
Answer:
- Isomer Identification: Use chiral HPLC or circular dichroism to distinguish enantiomers (e.g., cis vs. trans dihydrodiols).
- Stable Isotope Tracing: Incubate with C-labeled substrate; track isotope incorporation via NMR or IRMS.
- Cross-Validation: Compare data across multiple assays (e.g., GC-MS vs. enzyme-linked spectrophotometry). Address discrepancies by optimizing extraction protocols (e.g., pH adjustment to stabilize labile intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
